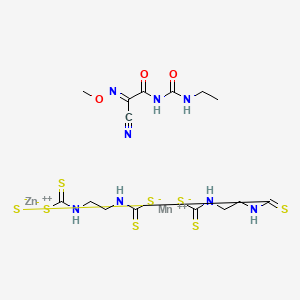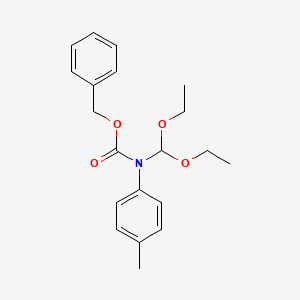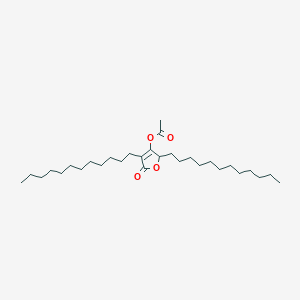
Tris(3-fluorophenyl)(4-fluorophenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-fluorophenyl)(4-fluorophenyl)stannane is an organotin compound characterized by the presence of three 3-fluorophenyl groups and one 4-fluorophenyl group attached to a central tin atom
Vorbereitungsmethoden
The synthesis of Tris(3-fluorophenyl)(4-fluorophenyl)stannane typically involves the reaction of tin tetrachloride with 3-fluorophenyl and 4-fluorophenyl Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+3C6H4F+C6H4F→Sn(C6H4F)3(C6H4F)+4HCl
The reaction mixture is typically refluxed in an appropriate solvent, such as diethyl ether, and the product is purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Tris(3-fluorophenyl)(4-fluorophenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(3-fluorophenyl)(4-fluorophenyl)stannane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Tris(3-fluorophenyl)(4-fluorophenyl)stannane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tris(3-fluorophenyl)(4-fluorophenyl)stannane can be compared with other similar organotin compounds, such as Tris(4-fluorophenyl)stannane and Tris(3-fluorophenyl)antimony These compounds share similar structural features but differ in their chemical reactivity and applications
Similar compounds include:
- Tris(4-fluorophenyl)stannane
- Tris(3-fluorophenyl)antimony
- Tris(4-fluorophenyl)antimony
These compounds can be used as references to understand the unique properties and applications of this compound.
Eigenschaften
CAS-Nummer |
62942-30-7 |
|---|---|
Molekularformel |
C24H16F4Sn |
Molekulargewicht |
499.1 g/mol |
IUPAC-Name |
tris(3-fluorophenyl)-(4-fluorophenyl)stannane |
InChI |
InChI=1S/4C6H4F.Sn/c4*7-6-4-2-1-3-5-6;/h2-5H;3*1-2,4-5H; |
InChI-Schlüssel |
OVJMPDDOAZUJSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[Sn](C2=CC=C(C=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





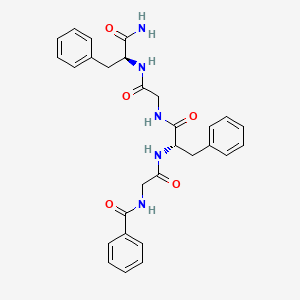


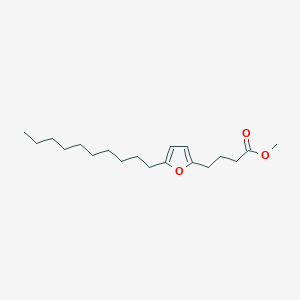
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)

